![molecular formula C16H13ClN2O2 B11178515 3-(2-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol](/img/structure/B11178515.png)
3-(2-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol
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Overview
Description
3-(2-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a 2-chlorophenyl group and a 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol typically involves the reaction of 2-chlorobenzaldehyde with 2-methoxyphenylhydrazine in the presence of a base such as sodium acetate. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acids, while reduction can produce dihydropyrazoles. Substitution reactions can result in various substituted pyrazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H14ClN3O
- Molecular Weight : 299.75 g/mol
- CAS Number : [Not specified]
The compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the chlorophenyl and methoxyphenyl substituents enhances its biological activity through various mechanisms.
Biological Activities
Research has demonstrated that 3-(2-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol exhibits multiple biological activities:
- Anticancer Activity : Studies indicate that pyrazole derivatives can inhibit tumor growth in various cancer cell lines. For instance, preliminary assays have shown effectiveness against breast cancer (MCF7), melanoma (SKMEL-28), and liver cancer (Hep-G2) cells .
- Anti-inflammatory Properties : Compounds within the pyrazole family have been reported to possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
- Antimicrobial Effects : The compound has shown promising results in antimicrobial assays, indicating potential use as an antibacterial agent .
Case Study 1: Anticancer Research
In a study published in the European Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including this compound, and evaluated their anticancer properties against multiple cancer cell lines. The results indicated significant cytotoxicity, particularly in breast and liver cancer cells, suggesting that this compound could serve as a lead structure for developing new anticancer agents .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of pyrazoles. The researchers demonstrated that derivatives similar to this compound exhibited reduced inflammation markers in vitro, indicating their potential for treating conditions such as arthritis and other inflammatory disorders .
Potential Applications in Agrochemicals
Beyond medicinal applications, pyrazole derivatives are also explored for their use as agrochemicals. Their efficacy as fungicides and herbicides has been documented, showcasing their versatility in agricultural settings. The structural features of pyrazoles allow for modifications that enhance their activity against specific pests or diseases .
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-1-phenyl-1H-pyrazol-5-ol
- 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol
- 3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol
Uniqueness
3-(2-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both 2-chlorophenyl and 2-methoxyphenyl groups can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Biological Activity
3-(2-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, molecular docking studies, and biological effects, particularly focusing on its potential as an anti-cancer and antimicrobial agent.
Synthesis and Characterization
The compound can be synthesized through a multi-step reaction involving 2-chloroacetophenone, 2-methoxybenzaldehyde, and hydrazine derivatives. The synthesis is often performed under microwave irradiation to enhance yield and purity. For instance, one study reported a yield of 91% using a one-pot reaction approach .
Molecular Docking Studies
Molecular docking studies have been pivotal in understanding the interaction of this compound with biological targets. In a study investigating its anti-breast cancer properties, the compound exhibited a binding energy of -7.17 kcal/mol, indicating strong interactions with the target proteins similar to doxorubicin, a well-known chemotherapeutic agent .
Anticancer Activity
The anticancer potential of this compound has been supported by various studies:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G2/M phase in cancer cell lines .
- Inhibition of Tubulin Polymerization : It acts as an inhibitor of tubulin polymerization, which is crucial for cancer cell division .
- Cytotoxicity : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values as low as 0.22 to 0.25 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : It effectively inhibits biofilm formation, which is critical for bacterial virulence and resistance .
Case Studies
Several case studies highlight the effectiveness of this compound:
- Breast Cancer Model : In a model using breast cancer cell lines, treatment with the compound resulted in reduced cell viability and increased apoptosis markers compared to untreated controls .
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity demonstrated that the compound significantly reduced bacterial load in infected models, suggesting its potential for therapeutic applications in infectious diseases .
Properties
Molecular Formula |
C16H13ClN2O2 |
---|---|
Molecular Weight |
300.74 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-2-(2-methoxyphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H13ClN2O2/c1-21-15-9-5-4-8-14(15)19-16(20)10-13(18-19)11-6-2-3-7-12(11)17/h2-10,18H,1H3 |
InChI Key |
ZWGMPGCZSCEOLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C=C(N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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